2-Methoxyfuran

Catalog No.
S600527
CAS No.
25414-22-6
M.F
C5H6O2
M. Wt
98.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methoxyfuran

CAS Number

25414-22-6

Product Name

2-Methoxyfuran

IUPAC Name

2-methoxyfuran

Molecular Formula

C5H6O2

Molecular Weight

98.1 g/mol

InChI

InChI=1S/C5H6O2/c1-6-5-3-2-4-7-5/h2-4H,1H3

InChI Key

OXCGHDNCMSOEBZ-UHFFFAOYSA-N

SMILES

COC1=CC=CO1

Synonyms

2-methoxyfuran

Canonical SMILES

COC1=CC=CO1

Study of Furan Derivative Hydrolysis:

One documented use of 2-Methoxyfuran involves its role in studying the hydrolysis (breakdown by water) of furan derivatives, which are a class of organic compounds containing a five-membered ring with oxygen and carbon atoms. Researchers used 2-Methoxyfuran as a model compound to investigate the kinetics (rate) and mechanism of the hydrolysis reaction under acidic conditions. This research helps understand the behavior of similar furan derivatives in various environments. Source: Sigma-Aldrich product page for 2-Methoxyfuran:

Exploration of Cycloaddition Reactions:

2-Methoxyfuran has also been studied for its ability to participate in cycloaddition reactions, where two molecules combine to form a ring-shaped structure. In particular, researchers have investigated its reactions with maleic anhydride and N-methylmaleimide, which are compounds commonly used in organic synthesis. This research contributes to the development of new methods for constructing complex molecules with specific functionalities. Source: Sigma-Aldrich product page for 2-Methoxyfuran:

2-Methoxyfuran is an organic compound with the molecular formula C5_5H6_6O2_2. It is characterized by a furan ring with a methoxy group (-OCH3_3) attached at the second position. This compound is a colorless liquid with a sweet, aromatic odor, commonly used in organic synthesis and as a solvent. Its structure contributes to its reactivity and potential applications in various

  • Diels-Alder Reactions: It can react with dimethylacetylenedicarboxylate to form substituted oxanorbornadienes, showcasing its utility in cycloaddition reactions .
  • Friedel-Crafts Reactions: This compound undergoes Friedel-Crafts reactions with nitroalkenes when catalyzed appropriately, leading to the formation of complex aromatic compounds .
  • Hydrolysis: Hydrolysis of 2-methoxyfuran can occur under acidic or basic conditions, resulting in the formation of corresponding carboxylic acids .

These reactions highlight the versatility of 2-methoxyfuran in synthetic organic chemistry.

Research indicates that 2-methoxyfuran exhibits various biological activities, primarily due to its ability to interact with biological macromolecules. It has been studied for its potential as an anti-cancer agent and as a precursor for biologically active compounds. The methoxy group enhances its lipophilicity, which may facilitate cellular uptake and interaction with target sites within organisms .

Several methods exist for synthesizing 2-methoxyfuran:

  • Direct Methoxylation: One common approach involves the methoxylation of furan using methanol in the presence of an acid catalyst.
  • Cyclization Reactions: Another method includes cyclization reactions of appropriate precursors that contain both furan and methoxy functionalities .
  • Regioselective Reactions: The regioselectivity in reactions involving methoxydehydrobenzenes can also lead to the formation of 2-methoxyfuran under specific conditions .

These synthesis methods reflect the compound's accessibility for research and industrial applications.

2-Methoxyfuran has various applications:

  • Solvent: It is often used as a solvent in organic reactions due to its favorable solvent properties.
  • Synthesis Intermediate: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Flavoring Agent: Its pleasant aroma makes it suitable for use in flavoring and fragrance formulations .

The versatility of 2-methoxyfuran enhances its value across multiple industries.

Interaction studies involving 2-methoxyfuran have revealed its potential to form adducts with various biological molecules. These interactions can lead to modifications in enzyme activity or receptor binding, which may contribute to its observed biological effects. Research into these interactions continues to provide insights into its mechanisms of action and potential therapeutic applications .

Several compounds share structural similarities with 2-methoxyfuran, including:

Compound NameStructure TypeKey Features
3-MethoxyfuranFuran derivativeMethoxy group at the third position; different reactivity patterns .
FuranParent compoundLacks substituents; serves as a base structure for derivatives .
2,5-DimethylfuranDimethyl-substituted furanExhibits different physical properties and reactivity due to additional methyl groups .

Uniqueness of 2-Methoxyfuran: The presence of the methoxy group at the second position distinctly influences its reactivity compared to other furan derivatives. This positioning allows for unique reaction pathways and biological interactions that are not present in other similar compounds.

XLogP3

1.4

Boiling Point

110.5 °C

LogP

1.44 (LogP)

UNII

25Y8I1P35T

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

25414-22-6

Wikipedia

2-methoxyfuran

Dates

Modify: 2023-08-15
Nawrotek et al. PH-domain-binding inhibitors of nucleotide exchange factor BRAG2 disrupt Arf GTPase signaling. Nature Chemical Biology, doi: 10.1038/s41589-019-0228-3, published online 11 February 2019
Goetz et al. Regioselective reactions of 3,4-pyridynes enabled by the aryne distortion model. Nature Chemistry, doi: 10.1038/nchem.1504, published online 25 November 2012 http://www.nature.com/nchem

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